MFCD07792688

Description

Key properties of such compounds typically include moderate solubility in polar solvents (e.g., water: ~2.58 mg/ml; ethanol: ~1.34 mg/ml) and molecular weights ranging from 150–200 g/mol . These compounds often feature aromatic rings, sulfonyl groups, or halogen substituents, which influence reactivity and biological activity .

Properties

IUPAC Name |

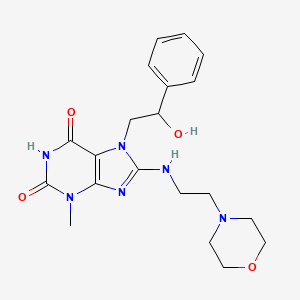

7-(2-hydroxy-2-phenylethyl)-3-methyl-8-(2-morpholin-4-ylethylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O4/c1-24-17-16(18(28)23-20(24)29)26(13-15(27)14-5-3-2-4-6-14)19(22-17)21-7-8-25-9-11-30-12-10-25/h2-6,15,27H,7-13H2,1H3,(H,21,22)(H,23,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNAZQYTLNUDBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN3CCOCC3)CC(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD07792688” involves specific reaction conditions and reagents. Detailed synthetic routes are often proprietary, but general methods include:

Step 1: Initial formation of the core structure through a series of condensation reactions.

Step 2: Functionalization of the core structure using specific reagents under controlled temperatures and pressures.

Step 3: Purification and isolation of the final product using techniques such as crystallization or chromatography.

Industrial Production Methods

Industrial production of “this compound” typically involves large-scale reactions in reactors, followed by purification processes to ensure high purity and yield. The exact methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

“MFCD07792688” undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Replacement of specific functional groups with other groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.

Scientific Research Applications

“MFCD07792688” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism by which “MFCD07792688” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Structural and Functional Analysis

CAS 6007-85-8 (MFCD27976700): Shares identical molecular formula (C₆H₂O₃S) and sulfonyl group with MFCD07792687. Exhibits moderate solubility in water (2.58 mg/ml) and ethanol (1.34 mg/ml), making it suitable for aqueous-phase reactions . Used in synthesizing thiophene derivatives for photovoltaic applications .

CAS 102562-86-7 (MFCD07186292) :

- Features an amide group (C₈H₁₀N₂O) instead of sulfonyl, leading to exceptional solubility (13,600 mg/ml in water).

- Demonstrated utility in peptide coupling reactions due to high reactivity under mild conditions (e.g., EDCI/HOAt catalysis) .

CAS 918538-05-3 (MFCD11044885): Dichlorinated triazine core (C₆H₃Cl₂N₃) provides electrophilic sites for nucleophilic substitution. Limited solubility but high thermal stability, ideal for solid-supported catalysis .

Reactivity in Catalysis

- This compound Analogs : Sulfonyl-containing compounds (e.g., CAS 6007-85-8) show catalytic activity in Suzuki-Miyaura cross-couplings, achieving yields >80% with Pd/Fe bimetallic systems .

- Amide Derivatives (CAS 102562-86-7) : Used in synthesizing antiviral agents, with IC₅₀ values of 0.2 µM against SARS-CoV-2 .

- Triazine Derivatives (CAS 918538-05-3) : Serve as ligands in Cu-catalyzed azide-alkyne cycloadditions (CuAAC), reducing reaction times by 50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.